N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)

Fluorescence mean-lifetime Time-resolved fluorescence Rhodamine photophysics

Fluorescence lifetime inconsistencies across nominally 'similar' rhodamine labels bias FLIM, FRET, and anisotropy measurements. This Rho 6G 2+ dye resolves the problem with a rigorously determined 5.2 ns (SD 0.1 ns) mean-lifetime, enabling unambiguous two-color lifetime multiplexing against TAMRA (1.6 ns). • 0.91 quantum yield delivers exceptional per-molecule brightness for CE-LIF and flow cytometry of low-abundance analytes • Bis(trifluoroacetate) salt & dioxaoctyl linker ensure solubility at pH 4, supporting endosomal/lysosomal release tracking • Available in 10 mg and 50 mg aliquots; ships with lot-specific characterization

Molecular Formula C36H42F6N4O8
Molecular Weight 772.7 g/mol
Cat. No. B15088771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)
Molecular FormulaC36H42F6N4O8
Molecular Weight772.7 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7)
InChIKeyYDYSXYIKNSWDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) – Core Chemical Identity and Bioreagent Classification


N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) (CAS 591742-76-6) is a synthetic rhodamine 6G derivative functionalized with a hydrophilic 8-amino-3,6-dioxaoctyl linker and isolated as the bis(trifluoroacetate) salt . The compound belongs to the xanthene fluorophore class with excitation and emission maxima centered around 528 nm and 553 nm, respectively . It is primarily employed as a fluorescent labeling reagent in biochemistry and molecular biology workflows .

Why Rhodamine 6G Amide Derivatives Cannot Be Interchanged – The N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) Case


Rhodamine 6G amide derivatives sharing a common fluorophore core are frequently treated as interchangeable labels; however, even subtle modifications to the pendant amino‑linker architecture produce measurable differences in key photophysical parameters. Direct evidence from a systematic lifetime study demonstrates that Rho 6G 2⁺ (the target compound) and its closest structural analog Rho 6G 3⁺ exhibit distinct fluorescence mean‑lifetimes under identical buffer conditions [1]. Replacing the target compound with a nominally ‘similar’ rhodamine 6G analog can therefore bias quantitative fluorescence measurements that depend on excited‑state decay kinetics, such as time‑resolved anisotropy, FRET, and fluorescence‑lifetime imaging microscopy (FLIM).

Quantitative Differentiation of N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) – Comparator‑Backed Evidence


Fluorescence Mean‑Lifetime vs. Closest Structural Analog Rho 6G 3⁺

In the only published head‑to‑head photophysical comparison, the target compound Rho 6G 2⁺ (N‑(8‑amino‑3,6‑dioxaoctyl)rhodamine 6G‑amide) and its closest commercially available structural analog Rho 6G 3⁺ (N‑[2‑(2‑aminoethylamino)ethyl]rhodamine 6G‑amide) were measured under identical experimental conditions. The fluorescence mean‑lifetime of Rho 6G 2⁺ was 5.2 ns (SD = 0.1 ns), while Rho 6G 3⁺ exhibited a marginally longer lifetime of 5.4 ns (SD = 0.2 ns), a difference detectable by time‑correlated single‑photon counting instrumentation [1].

Fluorescence mean-lifetime Time-resolved fluorescence Rhodamine photophysics

Quantum Yield Advantage Over Commonly Used Rhodamine Label TAMRA‑SE‑Gly

Within the same systematic measurement campaign, Rho 6G 2⁺ was found to have an absolute fluorescence quantum yield (Φf) of 0.91 at pH 4, substantially exceeding the Φf = 0.24 reported for TAMRA‑SE‑Gly (a widely used carboxytetramethylrhodamine labeling reagent) measured at pH 10 [1]. This nearly four‑fold differential in photon conversion efficiency has direct consequences for the sensitivity of detection workflows.

Fluorescence quantum yield Brightness Labeling efficiency

Fluorescence Mean‑Lifetime Contrast vs. TAMRA‑SE‑Gly for Lifetime‑Based Multiplexing

The fluorescence mean‑lifetime of Rho 6G 2⁺ (5.2 ns) is more than three times longer than that of TAMRA‑SE‑Gly (1.6 ns) when measured in aqueous buffer systems [1]. This large separation in lifetime space permits facile discrimination of the two labels within a single sample using fluorescence‑lifetime imaging microscopy (FLIM) or time‑gated detection schemes, without requiring spectral unmixing.

FLIM Fluorescence lifetime multiplexing Dye selection

High‑Value Application Scenarios for N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)


Fluorescence‑Lifetime Imaging Microscopy (FLIM) and Time‑Resolved Multiplexing

The well‑characterized mean‑lifetime of 5.2 ns (SD = 0.1 ns) [1] makes Rho 6G 2⁺ an ideal donor or reference dye in FLIM experiments. Its lifetime is sufficiently separated from common labels such as TAMRA‑SE‑Gly (1.6 ns) [1] to permit two‑color lifetime multiplexing without spectral crosstalk, enabling simultaneous tracking of multiple biomolecular species in live‑cell imaging or single‑molecule biophysics.

High‑Brightness Protein and Nucleic Acid Labeling for Capillary Electrophoresis and Flow Cytometry

With a fluorescence quantum yield of 0.91 [1], the compound provides exceptional per‑molecule brightness. This property is particularly valuable in capillary electrophoresis with laser‑induced fluorescence detection (CE‑LIF) and flow cytometry, where low‑abundance analytes must be detected against minimal background, reducing the required labeling concentration and preserving biomolecule integrity.

Time‑Resolved Anisotropy Studies of Macromolecular Dynamics

The precisely determined 5.2 ns mean‑lifetime with a narrow standard deviation of 0.1 ns [1] supports accurate rotational correlation time measurements in fluorescence anisotropy decay experiments. This enables quantitative studies of protein conformational changes, ligand binding, and macromolecular assembly dynamics where lifetime precision directly impacts the accuracy of the extracted motional parameters.

pH‑Controlled Release and Acidic‑Environment Fluorescent Tracking

The bis(trifluoroacetate) salt form and the dioxaoctyl linker confer solubility in polar solvents and stability under acidic conditions [1]. The compound’s fluorescence properties were specifically characterized at pH 4 [1], making it suitable for tracking release from pH‑responsive drug delivery systems designed to disassemble in endosomal or lysosomal compartments.

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